molecular formula C10H12O4 B8581340 1,6-Dioxacyclododec-9-yne-2,5-dione CAS No. 212384-93-5

1,6-Dioxacyclododec-9-yne-2,5-dione

Cat. No. B8581340
CAS RN: 212384-93-5
M. Wt: 196.20 g/mol
InChI Key: UGRLFORRTNLCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,6-Dioxacyclododec-9-yne-2,5-dione is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Dioxacyclododec-9-yne-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Dioxacyclododec-9-yne-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

212384-93-5

Molecular Formula

C10H12O4

Molecular Weight

196.20 g/mol

IUPAC Name

1,6-dioxacyclododec-9-yne-2,5-dione

InChI

InChI=1S/C10H12O4/c11-9-5-6-10(12)14-8-4-2-1-3-7-13-9/h3-8H2

InChI Key

UGRLFORRTNLCTA-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)CCC(=O)OCCC#C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a dry 500 mL Schlenk-tube, which has been flooded with argon, succinic acid dipent-3-inyl ester (5.00 mmol, 1.251 g), [Mo(≡N)(OSiPh3)3(phen)].0.5 toluene (0.500 mmol, 581.2 mg), MnCl2 (0.500 mmol, 62.9 mg) and molecular sieve (10.0 g, 5 Å, powder) were suspended in 250 mL of toluene. The reaction solution was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column. The filtrate was concentrated and the residue was purified by means of column chromatography (hexane/EtOAc 4:1). 1,6-dioxacyclododec-9-in-2,5-dione was isolated as colorless oil (yield 60%). 1H NMR (400 MHz, CD2Cl2): δ=4.21-4.14 (m, 4H), 2.61 (s, 4H), 2.44-2.37 (m, 4H); 13C NMR (100 MHz, CD2Cl2): δ=171.9 (2×C), 79.0 (2×C), 61.6 (2×CH2), 30.2 (2×CH2), 19.7 (2×CH2); IR (film): v=2965, 2915, 2840, 1729, 1458, 1421, 1383, 1353, 1336, 1267, 1251, 1158, 1053, 1030, 1000, 952, 837 cm−1; MS (EI) m/z (%): 166 (1), 101 (14), 78 (100), 66 (59), 65 (16), 55 (7), 40 (12), 28 (7); HRMS (ESI): m/z: calculated for C10H12O4+Na: 219.0628; found: 219.0627.
Name
succinic acid dipent-3-inyl ester
Quantity
1.251 g
Type
reactant
Reaction Step One
[Compound]
Name
Mo(≡N)(OSiPh3)3(phen)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
62.9 mg
Type
reactant
Reaction Step One
Quantity
581.2 mg
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two
Name
Yield
60%

Synthesis routes and methods II

Procedure details

In a dry 100 mL Schlenk-tube, which has been flooded with argon, [Mo(≡N)(OSiPh3)3)(bipy)] (109.2 mg, 0.10 mmol) and MnCl2 (12.6 mg, 0.10 mmol) were suspended in dry toluene (15 mL) and the mixture was heated to 80° C. Additional dry toluene (35 mL) and succinic acid dipent-3-inyl ester (278.3 mg, 1.00 mmol) were added after 30 min, the reaction mixture was stirred for 24 h at 80° C. and was filtered after cooling over a short silica gel column. The filtrate was concentrated and the residue was purified by column chromatography (hexane/EtOAc 4:1). 1,6-dioxacyclododec-9-ine-2,5-dione was isolated as colorless oil (yield: 81%). 1H NMR (400 MHz, CD2Cl2): δ=4.21-4.14 (m, 4H), 2.61 (s, 4H), 2.44-2.37 (m, 4H); 13C NMR (100 MHz, CD2Cl2): δ=171.9 (2×C), 79.0 (2×C), 61.6 (2×CH2), 30.2 (2×CH2), 19.7 (2×CH2); IR (film): v=2965, 2915, 2840, 1729, 1458, 1421, 1383, 1353, 1336, 1267, 1251, 1158, 1053, 1030, 1000, 952, 837 cm−1; MS (EI) m/z (%): 166 (1), 101 (14), 78 (100), 66 (59), 65 (16), 55 (7), 40 (12), 28 (7); HRMS (ESI): m/z: calculated for C10H12O4+Na: 219.0628; found: 219.0627.
[Compound]
Name
[Mo(≡N)(OSiPh3)3)(bipy)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
MnCl2
Quantity
12.6 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
succinic acid dipent-3-inyl ester
Quantity
278.3 mg
Type
reactant
Reaction Step Four
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Yield
81%

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